
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide is a compound that belongs to the class of cyclopropane carboxylic acids This compound is characterized by the presence of a cyclopropane ring substituted with four methyl groups and a carboxylic acid group, which is further modified to form a cyclopropylamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide typically involves the following steps:
Formation of 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid: This can be achieved by reacting 2,3-Dimethyl-2-butene with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate.
Conversion to Cyclopropylamide: The carboxylic acid group is then converted to the corresponding acid chloride using thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted amides
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can result in the induction of apoptosis in cancer cells and other therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Valproic Acid: A major antiepileptic drug with a similar cyclopropane structure but different functional groups.
Fenpropathrin: An insecticide with a similar cyclopropane carboxylic acid structure but different substituents.
Jasmolin II: A pyrethrin compound with a cyclopropane ring and similar functional groups.
Uniqueness
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide is unique due to its specific combination of a cyclopropane ring with four methyl groups and a cyclopropylamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
N-cyclopropyl-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H19NO/c1-10(2)8(11(10,3)4)9(13)12-7-5-6-7/h7-8H,5-6H2,1-4H3,(H,12,13) |
Clave InChI |
UXPQVZMGZICUJE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)C(=O)NC2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)

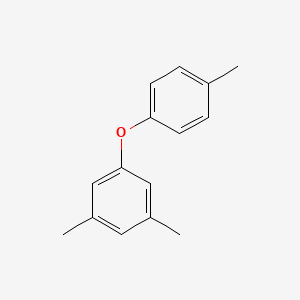
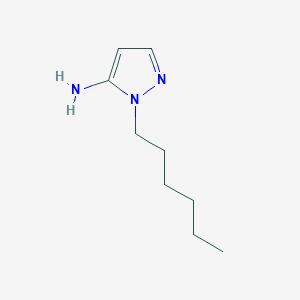
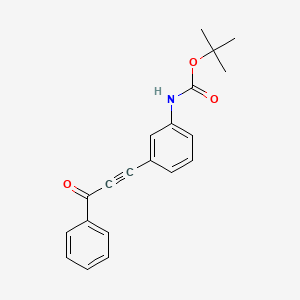
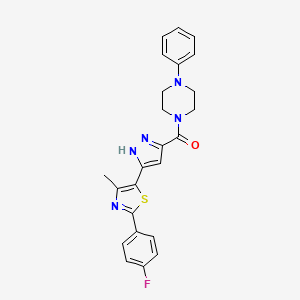
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)
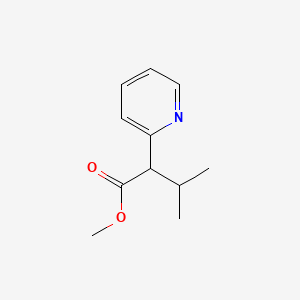
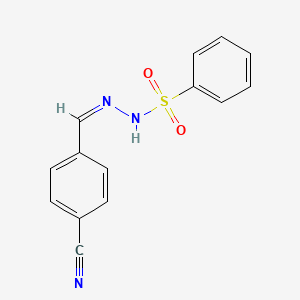
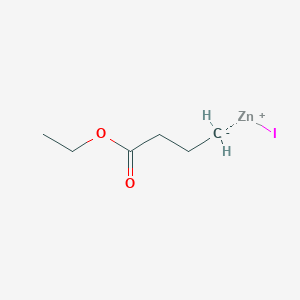
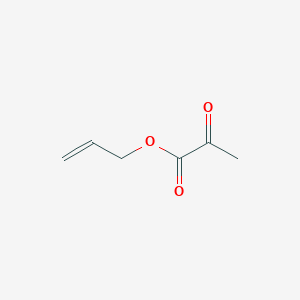
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112728.png)


